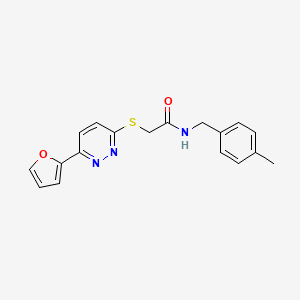

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

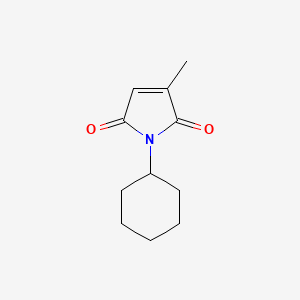

The compound “2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a benzamide group, a furan ring, and a thiophene ring. The benzamide group consists of a benzene ring attached to an amide group. Furan is a five-membered ring with four carbon atoms and one oxygen atom. Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various types of condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the benzamide, furan, and thiophene groups could make the compound reactive with various reagents .Applications De Recherche Scientifique

Metabolism and Disposition Studies

2,6-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide and related compounds have been a subject of study in the context of metabolism and disposition within the human body. For instance, compounds like SB-649868, which possess a benzamide moiety similar to 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, have been investigated for their pharmacokinetic properties. Studies indicate extensive metabolism, with principal pathways involving oxidation of the benzofuran ring, and elimination mainly via feces. Such studies provide insights into the metabolic fate and potential therapeutic implications of related compounds (Renzulli et al., 2011).

Radiolabeled Benzamide in Melanoma Detection

Radiolabeled benzamides have been explored for their potential in imaging and detecting melanoma metastases. For instance, iodine-123-labeled benzamides have been used to study neuropsychiatric disorders and are theorized to bind to melanoma due to similarities between melanocytes and certain brain structures. This application demonstrates the diagnostic potential of benzamide derivatives in oncology (Maffioli et al., 1994).

Exposure and Toxicity Assessment

Compounds structurally related to 2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide have also been studied to assess human exposure and potential toxicity. For example, perfluorooctanesulfonate and related fluorochemicals, which share the perfluorinated structure with benzamides, have been measured in human blood to assess exposure levels and potential health impacts. Such studies highlight the environmental and health implications of exposure to these compounds (Kannan et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2,6-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2S/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-13(21-10)14-5-2-8-22-14/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKADPRKAVVZJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)

![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)

![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)

![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)

![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)

![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)